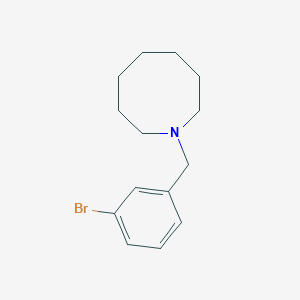
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, MPB has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. For instance, MPB has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells, leading to reduced tumor growth and metastasis.
In neuroprotection, MPB has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB achieves this by modulating the activity of various enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B.
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. MPB has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. This makes MPB a potential candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of MPB involves its binding to specific target molecules, such as enzymes, receptors, and ion channels. MPB achieves this by forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the target molecule, leading to a change in its activity or conformation. For instance, MPB has been shown to bind to the active site of carbonic anhydrase IX, leading to the inhibition of its enzymatic activity.
Biochemical and Physiological Effects
MPB has been shown to have diverse biochemical and physiological effects, depending on the target molecule and the cellular context. For instance, MPB has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. In neuroprotection, MPB has been shown to reduce oxidative stress and inflammation, improve synaptic plasticity, and enhance cognitive function. In inflammation, MPB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. MPB is also commercially available from several chemical suppliers, making it easily accessible for researchers. However, MPB has some limitations, such as its relatively high cost, toxicity at high concentrations, and potential interference with other cellular processes due to its promiscuous binding to multiple targets.
Zukünftige Richtungen
For research on MPB include the identification of new target molecules and the development of more potent and selective derivatives.
Synthesemethoden
The synthesis of MPB involves the reaction between 4-phenoxybenzenesulfonyl chloride and 4-methyl-2-pyridinylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of MPB as a white crystalline solid. The yield of MPB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and concentration of reactants.
Eigenschaften
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-11-12-19-18(13-14)20-24(21,22)17-9-7-16(8-10-17)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWAYPWBTUUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-pyridinyl)-4-phenoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)

![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)